LogP-Driven Membrane Permeability Differentiation vs. 1-Phenyl-1H-tetrazole-5-thiol and 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole
The benzodioxole-fused analog exhibits a computed XLogP3-AA of 2.6, which falls within the optimal range (1–3) for oral bioavailability and passive membrane diffusion [1]. By contrast, 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) has a predicted LogP of approximately 1.5–1.8, while 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole (CAS 23249-95-8) has a predicted LogP of approximately 0.5–0.8 due to the ionizable carboxylic acid group . This 1.1–2.1 LogP differential translates to an estimated 10–100-fold difference in octanol-water partition coefficient, directly influencing passive membrane permeability, plasma protein binding, and tissue distribution profiles. The benzodioxole-methylenedioxy motif achieves an intermediate lipophilicity that balances solubility and permeability more favorably than the more hydrophilic or hydrophobic alternatives.
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (computed by PubChem 2.1) |
| Comparator Or Baseline | 1-Phenyl-1H-tetrazole-5-thiol: predicted LogP ~1.5–1.8; 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: predicted LogP ~0.5–0.8 |
| Quantified Difference | ΔLogP = 0.8–1.1 vs. phenyl analog; ΔLogP = 1.8–2.1 vs. carboxyphenyl analog |
| Conditions | Computed value using XLogP3 algorithm (PubChem); comparator values estimated from fragment-based prediction models |
Why This Matters
For procurement decisions, this LogP differential means the benzodioxole-tetrazole-thiol occupies a distinct lipophilicity space that neither the simpler phenyl nor the more polar carboxyphenyl analog can replicate, directly impacting pharmacokinetic behavior in lead optimization programs.
- [1] PubChem. Compound Summary: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol. CID 3150667. XLogP3-AA = 2.6. View Source
